2-Phenyl-1,3-dioxolane-4-methanol
Overview
Description
2-Phenyl-1,3-dioxolane-4-methanol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a dioxolane ring, a common motif in organic chemistry, which is substituted with phenyl and hydroxymethyl groups. This structure has been explored for its reactivity and its ability to form crystalline structures with distinct configurations.
Synthesis Analysis
The synthesis of derivatives of 2-Phenyl-1,3-dioxolane-4-methanol has been reported using different methods. For instance, a chiral derivative was synthesized by the reaction of (S)-O-TBS-mandelic aldehyde with vinyl magnesium chloride, followed by separation of diastereomeric diols and further transformation into the desired product . Another study reported the synthesis of a compound with a similar dioxolane structure, where the configuration of the carbon centers was confirmed to be in the R form, and the synthesis involved crystallization in the monoclinic system .
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using techniques such as X-ray diffraction, which confirmed the intermolecular interactions and the stereochemistry of the chiral centers. For example, a co-crystalline of an enantiomer and methanol was studied to confirm the occurrence of intermolecular phenolic hydroxy methylation under electron impact ionization conditions . The crystal structure analysis revealed the presence of intramolecular hydrogen bonds and the arrangement of the hydroxyl groups in relation to the dioxolane ring .
Chemical Reactions Analysis
Chemical reactions involving 2-Phenyl-1,3-dioxolane-4-methanol derivatives have been explored, such as the enantioselective transesterification catalyzed by Rhizopus sp. lipase, which resulted in the production of the (R)-alcohol with high enantiomeric excess . Additionally, the photochemistry of a related compound, 4-phenyl-1,3-dioxolan-2-one, was studied, revealing the formation of various photolysis products including phenethyl alcohol and 2-methoxy-2-phenylethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-1,3-dioxolane-4-methanol derivatives are influenced by their molecular structure. The presence of the dioxolane ring and the phenyl group contributes to the compound's reactivity and ability to participate in various chemical reactions. The stereochemistry of the compound is crucial for its physical properties, such as specific rotation, and for its potential applications in asymmetric synthesis . The crystalline structure and the intermolecular hydrogen bonding patterns play a significant role in the stability and solubility of these compounds .
Scientific Research Applications
Asymmetric Synthesis of α-Hydroxy Esters
2-Phenyl-1,3-dioxolane-4-methanol has been instrumental in the field of asymmetric synthesis. It serves as a chiral auxiliary for the synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Crystal Structure Analysis
The compound's derivatives have been synthesized and analyzed for their crystal structure, providing valuable insights into the stereochemistry and molecular interactions. For instance, the study of (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol revealed important structural information, including intramolecular hydrogen bonding patterns (Li, Wang, & Chen, 2001).
Polymer Synthesis and Degradation
The compound has been utilized in the synthesis of polymers. Poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was prepared and characterized, and its thermal degradation was thoroughly studied, providing insights into the stability and degradation products of this polymer, which could be important for various industrial applications (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Photochemical Studies
The compound's derivatives have also been studied under photochemical conditions. For instance, the photolysis of 4-phenyl-1,3-dioxolan-2-one, a closely related compound, was examined to understand the product formation under direct irradiation and in the presence of methanol, shedding light on the photochemical behavior of these compounds (White & Ma, 1987).
Enantioselective Catalysis
The compound has been used in catalytic processes, such as the enantioselective transesterification catalyzed by Rhizopus sp. lipase, demonstrating its utility in producing chiral alcohols, which are valuable in various chemical industries (Miyazawa, Kurita, Sakamoto, Otomatsu, Hirose, & Yamada, 1999).
Safety And Hazards
properties
IUPAC Name |
(2-phenyl-1,3-dioxolan-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDDNHGBAJNKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937834 | |
Record name | (2-Phenyl-1,3-dioxolan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-dioxolane-4-methanol | |
CAS RN |
1708-39-0 | |
Record name | 2-Phenyl-1,3-dioxolane-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane-4-methanol, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzylideneglycerol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78968 | |
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Record name | (2-Phenyl-1,3-dioxolan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-1,3-dioxolane-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (2-PHENYL-1,3-DIOXOLAN-4-YL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD6JK979Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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